5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 2-chloro-5-nitrobenzohydrazide with 2-methoxybenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted derivatives: Formed from nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors to exert its biological effects. The presence of the nitro group suggests potential interactions with cellular redox systems, while the chloro and methoxy groups may influence its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazole: Lacks the methoxy group, which may affect its biological activity.
3-(2-Methoxyphenyl)-1,2,4-oxadiazole: Lacks the chloro and nitro groups, which may influence its reactivity and applications.
5-(2-Nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole: Lacks the chloro group, which may alter its chemical properties.
Uniqueness
The combination of chloro, nitro, and methoxy groups in 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole makes it unique in terms of its chemical reactivity and potential applications. These functional groups can influence its interactions with biological targets and its suitability for various industrial applications.
Properties
Molecular Formula |
C15H10ClN3O4 |
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Molecular Weight |
331.71 g/mol |
IUPAC Name |
5-(2-chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H10ClN3O4/c1-22-13-5-3-2-4-10(13)14-17-15(23-18-14)11-8-9(19(20)21)6-7-12(11)16/h2-8H,1H3 |
InChI Key |
DUVIVRHJYQVMOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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